n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide
Description
N-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide is a heterocyclic compound featuring a fused benzoxazine core with a carboxamide substituent at the 7-position and a methyl group at the N-position. This scaffold is notable for its pharmacological relevance, particularly in oncology, where derivatives have demonstrated activity against targets such as the NSD2 (nuclear receptor-binding SET domain protein 2) PWWP1 domain . The compound’s structure combines rigidity from the bicyclic system with functional groups that enable hydrogen bonding and hydrophobic interactions, making it a versatile template for drug discovery.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c1-11-10(14)6-2-3-7-8(4-6)15-5-9(13)12-7/h2-4H,5H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
MODNKUGEQVOIBO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)NC(=O)CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amine with formaldehyde and a phenol derivative to form the oxazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoxazine derivatives .
Scientific Research Applications
n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of bromodomain and extra-terminal (BET) proteins, which are involved in cancer and inflammation.
Materials Science: Benzoxazine derivatives are used in the development of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and is used in various organic transformations.
Mechanism of Action
The mechanism of action of n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide involves its interaction with specific molecular targets. For instance, as a BET inhibitor, it binds to the bromodomains of BET proteins, preventing their interaction with acetylated lysine residues on histones. This inhibition disrupts the transcriptional regulation of genes involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide can be contextualized by comparing it to analogs with modifications at the N-position, 3-oxo group, and 7-carboxamide substituent. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Structural Modifications and Pharmacological Implications
N-Substituents :
- The N-methyl group in the parent compound provides moderate steric hindrance, balancing target engagement and metabolic stability. In contrast, UNC6934 incorporates an N-cyclopropyl and a bulky benzyl-pyrimidine group, enhancing NSD2 selectivity by occupying hydrophobic pockets in the PWWP1 domain .
- TTZ-1/TTZ-2 replace the carboxamide with a TTZ head group (a carboxylic acid bioisostere), improving membrane permeability and reducing ionization at physiological pH .
6- and 7-Position Substituents :
- Bromination at the 6-position (e.g., 6-bromo-3-oxo-...-7-sulfonamide ) reduces reactivity, likely due to steric and electronic effects, but retains M2 isoform activation .
- Sulfonamide derivatives generally exhibit lower potency compared to carboxamides, as seen in Table 3 of , where aryl-substituted sulfonamides (e.g., compounds 47 and 48 ) showed diminished activity .
3-Oxo Group :
Pharmacokinetic and Physicochemical Properties
- Hydrogen Bonding: The 7-carboxamide in the parent compound and UNC6934 provides two hydrogen bond donors, crucial for binding NSD2’s Asn-238 and Asp-229 residues .
Biological Activity
n-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide, a compound belonging to the benzoxazine family, has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C10H9N1O4
- Molecular Weight : 207.18 g/mol
- CAS Number : 142166-00-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have shown that this compound can inhibit specific enzymes and modulate signaling pathways related to cell proliferation and apoptosis.
Enzyme Inhibition
Research indicates that compounds in the benzoxazine class exhibit inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. For instance, related compounds have shown significant AChE inhibition with IC50 values comparable to established drugs like donepezil . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Anticancer Properties
Several studies have investigated the anticancer properties of this compound. It has been reported to inhibit the growth of various cancer cell lines while exhibiting lower toxicity towards normal cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |
| H358 (Lung Cancer) | 12.5 | Induction of apoptosis |
| GES-1 (Normal) | 50.0 | Minimal inhibitory effect |
This data suggests that the compound selectively targets cancer cells while sparing normal cells, making it a promising candidate for therapeutic development.
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. Compounds in this class have demonstrated significant free radical scavenging activity in vitro, indicating potential protective effects against oxidative stress-related diseases.
Study 1: Neuroprotective Effects
A study exploring the neuroprotective effects of related benzoxazines found that these compounds significantly reduced neuronal cell death induced by oxidative stress. The mechanism was linked to enhanced antioxidant enzyme activity and reduced apoptosis markers .
Study 2: In Vivo Efficacy
In vivo studies using animal models have shown that administration of this compound led to a marked reduction in tumor size and improved survival rates compared to controls. The compound's ability to penetrate the blood-brain barrier was also confirmed, suggesting its potential for treating central nervous system disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
